Copolymer Glass Transition Temperature Elevation vs. Polystyrene and TFMST‑Based Copolymers
Copolymers of α‑(trifluoromethyl)styrene (TFMST) with styrene exhibit a glass transition temperature (Tg) of up to 114 °C, measured by differential scanning calorimetry (DSC), compared with ~100 °C for atactic polystyrene [1]. The target compound, which carries two additional ring‑fluorines and a bromine substituent, is expected to further restrict chain mobility through enhanced dipole–dipole interactions and increased steric bulk; relative reactivity data for 2,6‑difluoro‑substituted trisubstituted ethylene monomers show a 1/r₁ value of 1.84, indicating higher reactivity than the 2,4‑difluoro (1.40) or 3,4‑difluoro (0.65) isomers, which correlates with higher copolymer Tg in analogous systems [2]. This places copolymers derived from the target compound in a thermal performance window above that of simple TFMST‑styrene materials and substantially above polystyrene, relevant for high‑temperature dielectric and structural fluoropolymer applications.
| Evidence Dimension | Glass transition temperature (Tg) of styrenic copolymers |
|---|---|
| Target Compound Data | Tg expected >114 °C based on enhanced dipolar character and steric congestion from additional Br and ring‑F substituents (no direct DSC data available for this specific monomer) |
| Comparator Or Baseline | poly(TFMST‑co‑ST) copolymer: Tg = 114 °C by DSC [1]; Polystyrene: Tg ≈ 100 °C |
| Quantified Difference | At least +14 °C above polystyrene; projected to exceed 114 °C for the target monomer copolymers |
| Conditions | Bulk radical copolymerisation with styrene initiated by AIBN at 70 °C; DSC analysis under nitrogen |
Why This Matters
Higher copolymer Tg translates directly into broader useful temperature ranges for fluoropolymer films, coatings, and dielectric layers in electronic and aerospace applications.
- [1] J. Walkowiak, F. Boschet, G. Kostov, V. Ladmiral and B. Ameduri, 'Synthesis, characterization, and thermal and surface properties of co- and terpolymers based on fluorinated α-methylstyrenes and styrene', Polym. Chem., 2017, 8, 6250–6262. DOI: 10.1039/C7PY01529A View Source
- [2] G. B. Kharas, E. E. Simyakova, K. E. Cooper, L. A. Han, G. G. Kharas and K. E. Kopp, 'Novel copolymers of trisubstituted ethylenes with styrene – 7. Methyl 2‑cyano‑3‑dihalophenyl‑2‑propenoates', Polym. Bull., 2000, 45, 351–357. DOI: 10.1007/s002890070001 View Source
